molecular formula C14H20O4 B8261497 Mutolide

Mutolide

Cat. No.: B8261497
M. Wt: 252.31 g/mol
InChI Key: SAORJUUJHIHDBZ-GLJCHZBLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mutolide is a 14-membered macrolide compound discovered through chemical screening of the culture broth of the fungus F-24′707y, which was obtained after ultraviolet mutagenesis of the wild type strain. This strain typically produces the spirobisnaphthalene cladospirone bisepoxide . This compound has garnered interest due to its unique structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of mutolide involves the use of acetate and malonate as precursors. The biogenetic origin of the carbon skeleton and hydroxy groups was verified by feeding sodium [1-13C]acetate and 18O2 to growing cultures of the fungus . The structure of this compound was established through detailed spectroscopic analysis, X-ray analysis, and derivatization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of ultraviolet mutagenesis to induce the production of this compound in fungal cultures suggests that similar biotechnological approaches could be employed for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Mutolide undergoes various chemical reactions, including oxidation and reduction. The compound’s structure allows it to participate in these reactions, which can lead to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents and reducing agents. The specific conditions for these reactions depend on the desired outcome and the nature of the derivatives being synthesized.

Major Products Formed

The major products formed from the reactions of this compound include various oxidized and reduced derivatives

Scientific Research Applications

Biological Activities

Cytotoxic Activity
Mutolide has demonstrated significant cytotoxic effects against various cancer cell lines. Notably, it exhibited an IC50 value of approximately 12 μM against HCT116 colon cancer cells, indicating its potential as an antitumor agent . The compound's ability to inhibit cancer cell proliferation suggests that it could be further developed into a therapeutic agent for treating specific types of cancer.

Inhibition of CFTR-Mediated Chloride Secretion
In addition to its cytotoxic properties, this compound has been shown to inhibit cystic fibrosis transmembrane conductance regulator (CFTR)-mediated chloride secretion in human intestinal epithelial cells (T84). The IC50 for this activity was found to be around 1 μM . This property may have implications for the treatment of cystic fibrosis and other diseases characterized by dysregulated chloride transport.

Anti-inflammatory Properties
Research has indicated that this compound possesses anti-inflammatory effects. It has been isolated from Lepidosphaeria species, where it demonstrated the ability to modulate inflammatory responses . This suggests potential applications in treating inflammatory diseases.

Synthetic Methodologies

The total synthesis of this compound involves several sophisticated chemical reactions. Key synthetic strategies include:

  • Shiina Macrolactonization : This technique is crucial for constructing the 14-membered macrocyclic core of this compound.
  • Wittig or Still-Gennari Olefination : These reactions are employed to form E- or Z-olefins necessary for the compound's structure.
  • Selective Reduction of Propargylic Alcohols : This step is vital for achieving the desired stereochemistry in the final product.
  • Cross Metathesis : An efficient method used to forge E-olefin formations during synthesis .

The development of these synthetic pathways not only facilitates the production of this compound but also allows for the creation of analogs that may possess enhanced biological activities.

Case Studies and Research Findings

Several studies have explored the applications and effects of this compound in detail:

  • Cytotoxicity Against Cancer Cells : A study evaluated the cytotoxic activity of this compound and its analogs against multiple human cancer cell lines. The findings highlighted its selective potency against colon cancer cells, providing a basis for further investigation into its mechanisms of action and therapeutic potential .
  • Impact on CFTR Function : Research focused on the inhibitory effects of this compound on CFTR-mediated chloride secretion, which could lead to advancements in treatments for cystic fibrosis. The study emphasized the importance of understanding how this compound interacts with cellular pathways involved in chloride transport .
  • Anti-inflammatory Mechanisms : Another study investigated the anti-inflammatory properties of this compound derived from fungal sources. The results indicated a significant reduction in pro-inflammatory cytokine production, suggesting that this compound could be utilized in therapies aimed at controlling inflammation .

Summary Table of Applications

Application AreaDescriptionReferences
Cytotoxic ActivitySignificant inhibition of HCT116 colon cancer cells (IC50 ~12 μM)
CFTR InhibitionPotent inhibition of CFTR-mediated chloride secretion (IC50 ~1 μM)
Anti-inflammatory EffectsModulation of inflammatory responses; potential use in inflammatory diseases
Synthetic MethodologiesShiina macrolactonization, olefination techniques, selective reductions

Comparison with Similar Compounds

Mutolide is unique due to its specific structure and biological activities. Similar compounds include other macrolides such as:

These compounds share some structural similarities with this compound but differ in their specific biological activities and applications.

Biological Activity

Mutolide is a naturally occurring compound primarily isolated from fungi, particularly from species like Penicillium and Aspergillus. This compound has garnered attention for its diverse biological activities, including cytotoxic, anti-inflammatory, and limited antimicrobial effects. This article delves into the biological activity of this compound, presenting synthesized data, case studies, and research findings.

1. Cytotoxic Activity

This compound exhibits significant cytotoxic effects against various cancer cell lines. A notable study demonstrated that this compound showed cytotoxic activity against HCT116 colon cancer cells with an IC50 value of approximately 12 μM . This suggests that this compound could be a potential candidate for further development in cancer therapeutics.

Table 1: Cytotoxic Activity of this compound

Cell LineIC50 (μM)
HCT116 (Colon)12
Other cell linesData not specified

2. Anti-inflammatory Properties

Research has indicated that this compound possesses anti-inflammatory properties. It has been shown to inhibit inflammatory pathways, which may contribute to its therapeutic potential in treating inflammatory diseases. The specific mechanisms by which this compound exerts these effects remain an area of ongoing investigation .

3. Antimicrobial Activity

While this compound has been reported to exhibit weak antibacterial activity, its effectiveness varies significantly depending on the bacterial strain and concentration used. For instance, it demonstrated some activity against certain strains of Staphylococcus aureus, although its overall antibacterial efficacy is considered limited compared to other compounds .

Table 2: Antimicrobial Activity of this compound

MicroorganismActivity Level
Staphylococcus aureusWeak
Pseudomonas aeruginosaNot significant
Other tested strainsData not specified

The mechanisms underlying this compound's biological activities are still being elucidated. Preliminary studies suggest that its cytotoxic effects may involve the induction of apoptosis in cancer cells and inhibition of specific cellular pathways critical for cell survival and proliferation . Further research is needed to clarify the precise molecular targets of this compound.

5. Case Studies and Research Findings

Several case studies have evaluated the biological activity of this compound in various contexts:

  • Case Study 1 : A study on the cytotoxic effects of this compound on HCT116 cells highlighted its potential as an anticancer agent, emphasizing the need for further exploration into its mechanism and analogs for enhanced efficacy .
  • Case Study 2 : Research investigating the anti-inflammatory properties of this compound suggested that it could modulate inflammatory responses, making it a candidate for treating inflammatory disorders .

Properties

IUPAC Name

(3Z,5S,6Z,8S,9Z,14R)-5,8-dihydroxy-14-methyl-1-oxacyclotetradeca-3,6,9-trien-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O4/c1-11-5-3-2-4-6-12(15)7-8-13(16)9-10-14(17)18-11/h4,6-13,15-16H,2-3,5H2,1H3/b6-4-,8-7-,10-9-/t11-,12+,13+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAORJUUJHIHDBZ-GLJCHZBLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC=CC(C=CC(C=CC(=O)O1)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC/C=C\[C@@H](/C=C\[C@@H](/C=C\C(=O)O1)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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